A Comprehensive Technical Guide to 3,4,5-Trichlorocatechol
A Comprehensive Technical Guide to 3,4,5-Trichlorocatechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorocatechol (3,4,5-TCC) is a chlorinated aromatic compound belonging to the catechol family. Its chemical formula is C₆H₃Cl₃O₂ .[1][2] This guide provides an in-depth overview of its chemical properties, metabolic origin, toxicological profile, and relevant experimental methodologies. While not a direct subject of drug development due to its toxicity, understanding its formation and mechanism of action is critical for toxicologists and researchers in environmental science and drug metabolism, particularly in the context of exposure to parent compounds like pentachlorophenol (PCP).
Chemical and Physical Properties
Quantitative data for 3,4,5-Trichlorocatechol are summarized below. These properties are essential for understanding its environmental fate, solubility, and behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₃O₂ | [1][2] |
| Molecular Weight | 213.45 g/mol | [3] |
| IUPAC Name | 3,4,5-trichlorobenzene-1,2-diol | [2] |
| CAS Number | 56961-20-7 | [2][3] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | ~115°C (estimate) | [3] |
| Boiling Point | ~306.43°C (estimate) | [3] |
| Density | ~1.6568 g/cm³ (estimate) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | [1][2] |
| InChIKey | FUTDYIMYZIMPBJ-UHFFFAOYSA-N | [1][2] |
Metabolic Synthesis and Pathways
3,4,5-Trichlorocatechol is not typically synthesized for commercial purposes but is a significant metabolite of other chlorinated compounds, most notably the widely used pesticide Pentachlorophenol (PCP). In biological systems, particularly in mammals, PCP undergoes metabolic transformation in the liver. The primary pathways involve oxidative dechlorination and conjugation.
One of the key metabolic routes is the formation of tetrachlorohydroquinone (TCHQ), which can be further metabolized.[4][5] Studies in rats have identified various metabolites of PCP in urine, including tetrachlorophenols, tetrachlorocatechol, and trichlorohydroquinone.[6][7] Human liver microsomes have also been shown to metabolize PCP, indicating that similar pathways occur in humans.[8]
The following diagram illustrates the generalized metabolic pathway from Pentachlorophenol to various chlorinated metabolites, including catechols.
Toxicological Profile and Mechanism of Action
(Chloro)catechols are known to be toxic to a range of organisms. The toxicity generally increases with the degree of chlorination.[9] 3,4,5-Trichlorocatechol exhibits significant toxicity, primarily through its effects on cellular membranes.
The primary mechanism of toxicity for higher-chlorinated catechols like 3,4,5-TCC is the uncoupling of oxidative and photophosphorylation.[9] This process disrupts the proton gradient across mitochondrial or bacterial membranes, which is essential for ATP synthesis, leading to a rapid depletion of cellular energy and eventual cell death. At lower levels of chlorination, catechols may act as narcotics, but the uncoupling effect dominates for compounds like 3,4,5-TCC.[9]
The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is also noted as being very toxic to aquatic life with long-lasting effects.[2]
Experimental Protocols
Detailed methodologies for assessing the toxicity of chlorinated catechols are crucial for reproducible research. Below are protocols based on published studies.
Experimental Protocol 1: In Vitro Membrane Toxicity Assay
This protocol is adapted from studies assessing the membrane-disrupting effects of (chloro)catechols.[9]
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Objective: To quantify the membrane toxicity of 3,4,5-Trichlorocatechol by measuring the decay of the membrane potential in bacterial chromatophores.
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Biological System: Chromatophores isolated from the photosynthetic bacterium Rhodobacter sphaeroides. These are vesicles containing the photosynthetic apparatus and are excellent models for studying membrane potential.
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Methodology:
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Preparation of Chromatophores: Isolate chromatophores from cultured Rhodobacter sphaeroides using standard cell lysis and centrifugation techniques.
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Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the desired pH (e.g., pH 7.0).
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Membrane Potential Measurement:
-
Use a potential-sensitive fluorescent dye (e.g., oxonol VI) or ion-selective electrodes to monitor the membrane potential.
-
Suspend the chromatophores in the assay buffer.
-
Generate a membrane potential by adding a substrate for the electron transport chain (e.g., succinate) or by artificial ion gradients (e.g., using valinomycin and potassium).
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-
Toxicity Measurement:
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Once a stable membrane potential is established, add a known concentration of 3,4,5-Trichlorocatechol (dissolved in a suitable solvent like DMSO).
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Record the rate of decay of the membrane potential. The accelerated decay rate compared to a control (solvent only) is a direct measure of the compound's uncoupling activity (membrane toxicity).
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-
Data Analysis: Construct dose-response curves by plotting the rate of membrane potential decay against the concentration of 3,4,5-Trichlorocatechol to determine metrics like the EC₅₀ (the concentration causing 50% of the maximal effect).
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Experimental Protocol 2: Acute Toxicity in Escherichia coli
This protocol outlines a method for determining the acute toxicity of 3,4,5-Trichlorocatechol to bacteria.[9]
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Objective: To determine the acute toxicity (e.g., IC₅₀, the concentration inhibiting 50% of growth or metabolic activity) of 3,4,5-Trichlorocatechol in Escherichia coli.
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Biological System: A suitable strain of E. coli.
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Methodology:
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Bacterial Culture: Grow E. coli in a standard liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.
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Preparation of Test Solutions: Prepare a series of dilutions of 3,4,5-Trichlorocatechol in the culture medium. A solvent control (e.g., DMSO) must be included.
-
Exposure:
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In a microplate format, add the prepared bacterial culture to wells containing the different concentrations of 3,4,5-TCC.
-
Incubate the microplate under appropriate conditions (e.g., 37°C with shaking) for a defined period.
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-
Toxicity Assessment: Measure the effect on the bacteria using one of the following methods:
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Growth Inhibition: Measure the optical density (e.g., at 600 nm) after the incubation period to assess bacterial growth.
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Metabolic Activity: Use a metabolic indicator dye such as resazurin or MTT, which changes color based on cellular metabolic activity.
-
-
Data Analysis: Plot the percentage of inhibition of growth or metabolic activity against the logarithm of the 3,4,5-Trichlorocatechol concentration. Use this dose-response curve to calculate the IC₅₀ value.
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Relevance in Drug Development
Direct applications of 3,4,5-Trichlorocatechol in drug discovery are highly unlikely due to its established toxicity. However, its study is relevant to drug development professionals for several reasons:
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Metabolite Toxicity: If a drug candidate has a chemical structure that could potentially be metabolized to a chlorinated catechol, understanding the toxicity of such metabolites is a critical part of the safety assessment.
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Environmental Health: For drugs that may persist in the environment, their degradation pathways could lead to toxic byproducts like 3,4,5-TCC, which has implications for environmental risk assessment.
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Mechanism of Action Studies: As a known uncoupler of oxidative phosphorylation, it can be used as a positive control or tool compound in research focused on mitochondrial function and toxicity.
Conclusion
3,4,5-Trichlorocatechol is a toxic metabolite of significant environmental and toxicological concern. While its direct role in pharmaceutical development is non-existent, a thorough understanding of its formation, properties, and mechanism of toxicity is indispensable for researchers in toxicology, environmental science, and drug safety. The experimental protocols provided offer a framework for the continued investigation of this and similar compounds.
References
- 1. PubChemLite - 3,4,5-trichlorocatechol (C6H3Cl3O2) [pubchemlite.lcsb.uni.lu]
- 2. 3,4,5-Trichlorocatechol | C6H3Cl3O2 | CID 32816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4,5-trichlorocatechol | 56961-20-7 [amp.chemicalbook.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabolic studies on pentachlorophenol (PCP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
